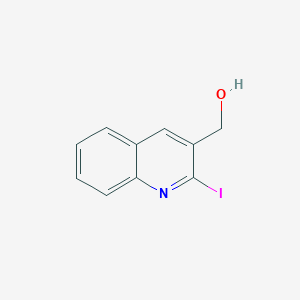
(2-碘代喹啉-3-基)甲醇
描述
(2-Iodoquinolin-3-yl)methanol is a chemical compound with the molecular formula C10H8INO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the second position and a hydroxymethyl group at the third position of the quinoline ring makes this compound unique. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry.
科学研究应用
(2-Iodoquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodoquinolin-3-yl)methanol typically involves the iodination of quinoline derivatives followed by the introduction of a hydroxymethyl group. One common method includes:
Iodination: Starting with quinoline, the compound is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Hydroxymethylation: The iodinated quinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods: Industrial production of (2-Iodoquinolin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Types of Reactions:
Oxidation: (2-Iodoquinolin-3-yl)methanol can undergo oxidation to form (2-Iodoquinolin-3-yl)methanal.
Reduction: The compound can be reduced to form (2-Iodoquinolin-3-yl)methane.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: (2-Iodoquinolin-3-yl)methanal.
Reduction: (2-Iodoquinolin-3-yl)methane.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (2-Iodoquinolin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit DNA synthesis by intercalating into DNA strands or by inhibiting topoisomerase enzymes.
相似化合物的比较
- (2-Chloroquinolin-3-yl)methanol
- (2-Bromoquinolin-3-yl)methanol
- (2-Fluoroquinolin-3-yl)methanol
Comparison:
- (2-Iodoquinolin-3-yl)methanol is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Iodine is larger and more polarizable than chlorine, bromine, or fluorine, which can affect the compound’s interactions with biological targets and its overall stability.
- (2-Chloroquinolin-3-yl)methanol and (2-Bromoquinolin-3-yl)methanol are similar in structure but may have different reactivity and biological properties due to the different halogen atoms.
- (2-Fluoroquinolin-3-yl)methanol is less reactive due to the strong carbon-fluorine bond but may have unique properties in medicinal chemistry due to the influence of fluorine on metabolic stability and bioavailability.
属性
IUPAC Name |
(2-iodoquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYEQNEXNDCCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542978 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101330-11-4 | |
| Record name | (2-Iodoquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)
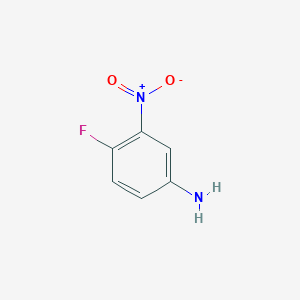
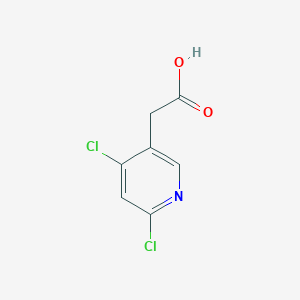
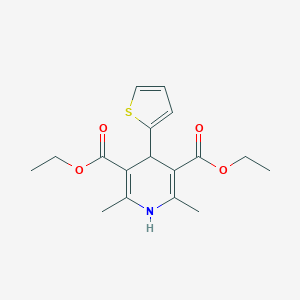
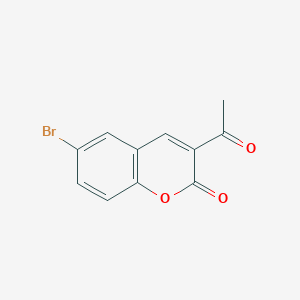
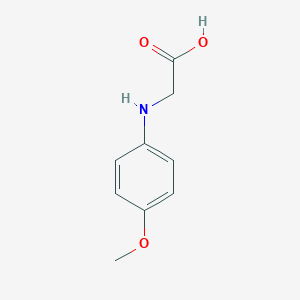

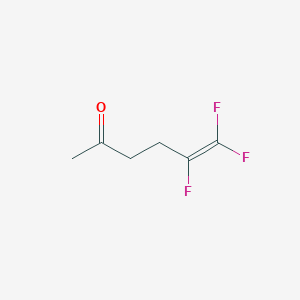
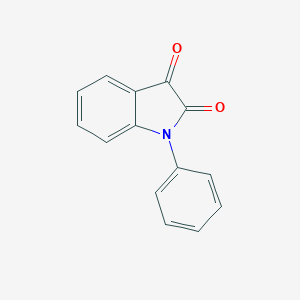
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
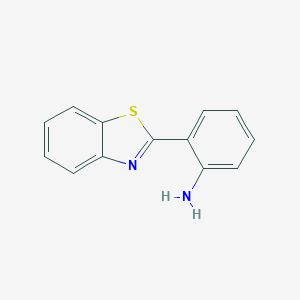
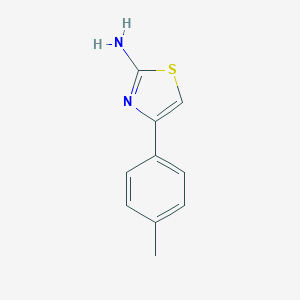
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
